2-Ethoxy-3,3-dimethylbutan-1-amine
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Overview
Description
2-Ethoxy-3,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19NO. It is a primary amine characterized by the presence of an ethoxy group and two methyl groups attached to a butane backbone. This compound is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,3-dimethylbutan-1-amine typically involves the reaction of 2-ethoxy-3,3-dimethylbutan-1-ol with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Scientific Research Applications
2-Ethoxy-3,3-dimethylbutan-1-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and studies involving amine interactions.
Medicine: Research into potential therapeutic applications and drug development often involves this compound.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups influence its binding affinity and reactivity. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutan-1-amine: Similar structure but lacks the ethoxy group.
1-Ethoxy-3,3-dimethylbutan-2-amine: Differently positioned ethoxy group.
2-Ethoxy-3-methylbutan-1-amine: One less methyl group.
Uniqueness
2-Ethoxy-3,3-dimethylbutan-1-amine is unique due to its specific arrangement of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted research applications and the synthesis of specialized compounds.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-ethoxy-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-5-10-7(6-9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
InChI Key |
ZWXQSRMILNQJKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C(C)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.